molecular formula C13H16N2O3 B7893793 benzyl N-(6-oxopiperidin-3-yl)carbamate

benzyl N-(6-oxopiperidin-3-yl)carbamate

Cat. No.: B7893793
M. Wt: 248.28 g/mol
InChI Key: ZYJPZLTUUVYWAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-oxopiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-oxopiperidine-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-oxopiperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Formation of benzyl N-(6-oxo-2-piperidinyl)carbamate.

    Reduction: Formation of benzyl N-(6-hydroxypiperidin-3-yl)carbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(6-oxopiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(6-oxopiperidin-3-yl)carbamate involves its interaction with specific enzymes. For example, as a substrate for N-acetyl-L-glutamate synthase, it participates in the catalytic process, leading to the formation of N-acetyl-L-glutamate. The compound may also inhibit enzymes like acetylcholinesterase and dihydrofolate reductase by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(6-oxopiperidin-3-yl)carbamate is unique due to its specific structural features and its ability to act as a substrate for multiple enzymes. Its chemical stability and solubility in various solvents also make it a versatile reagent in synthetic chemistry and biological research.

Properties

IUPAC Name

benzyl N-(6-oxopiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPZLTUUVYWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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